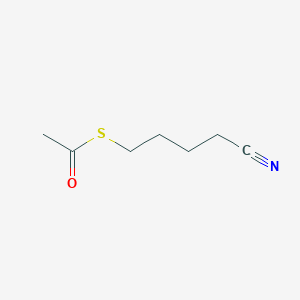

S-(4-Cyanobutyl)thioacetate

Description

Contextualizing Thioacetate (B1230152) Functional Groups in Organic Chemistry

The thioacetate group, CH₃C(O)S–, is the sulfur analog of the acetate (B1210297) ester group. wikipedia.org In organic chemistry, thioesters, including thioacetates, are recognized for their distinct reactivity compared to their oxygen-containing counterparts. fiveable.me The sulfur atom's larger size and greater polarizability make the thioester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. fiveable.me This enhanced reactivity is a cornerstone of their utility in synthesis.

Thioacetic acid (CH₃C(O)SH) is a common reagent used to introduce thiol (-SH) groups into molecules. wikipedia.org Its conjugate base, the thioacetate anion, is a potent nucleophile that readily participates in substitution reactions with alkyl halides to form thioacetate esters. wikipedia.org These thioacetate esters can then be hydrolyzed under basic or acidic conditions to yield the corresponding thiols. wikipedia.orgmemphis.edu This two-step process, involving the formation and subsequent cleavage of a thioacetate, is a standard method for thiol synthesis. wikipedia.org

The reactivity of the thioacetate group can be harnessed in various transformations beyond simple thiol formation. For instance, thiyl radicals derived from thioacids and thioacetates are versatile intermediates in organic synthesis, enabling a range of reactions under mild conditions. rsc.org Furthermore, reagents like potassium thioacetate are used in transition metal-catalyzed cross-coupling reactions to form S-aryl thioacetates, which are precursors to valuable sulfur-containing compounds. chemicalbook.com

The Role of S-(4-Cyanobutyl)thioacetate as a Protected Thiol and Multifunctional Synthon

One of the primary roles of the thioacetate group is to serve as a protecting group for the highly reactive thiol functional group. fiveable.me Free thiols are susceptible to oxidation, forming disulfides, and can participate in various unwanted side reactions. memphis.edu Converting a thiol to a more stable thioacetate masks its reactivity, allowing other chemical transformations to be performed on the molecule. fiveable.mememphis.edu The thioacetate group is stable under a range of conditions but can be selectively removed when the free thiol is needed. fiveable.mememphis.edu

S-(4-Cyanobutyl)thioacetate exemplifies this role as a protected thiol. memphis.edugoogle.com The thioacetate end of the molecule provides a stable, masked form of a thiol. Research has demonstrated the deprotection of S-(4-Cyanobutyl)thioacetate to its corresponding thiol, 5-mercaptopentanenitrile, using various methods, including base-promoted (NaOH), acid-catalyzed (HCl), and hydroxylamine-mediated hydrolysis. memphis.edu This controlled release of the thiol functionality is crucial for applications such as the formation of self-assembled monolayers (SAMs) on surfaces like gold, where the free thiol is required for covalent bonding to the substrate. memphis.eduou.edu

Beyond being a protected thiol, S-(4-Cyanobutyl)thioacetate functions as a multifunctional synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. S-(4-Cyanobutyl)thioacetate contains two distinct functional groups: the protected thiol (thioacetate) and the nitrile group (-C≡N). Each of these groups can undergo a variety of chemical transformations, often independently of the other. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles. This dual functionality allows S-(4-Cyanobutyl)thioacetate to be used as a versatile building block for constructing more complex molecules that require both a sulfur-containing moiety and a nitrogen-containing or carboxyl group.

Table 1: Physicochemical Properties of S-(4-Cyanobutyl)thioacetate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 252949-42-1 | sigmaaldrich.comrrscientific.com |

| Molecular Formula | C₇H₁₁NOS | sigmaaldrich.comrrscientific.com |

| Molecular Weight | 157.23 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.057 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.487 | sigmaaldrich.com |

| Flash Point | > 110 °C (> 230 °F) | sigmaaldrich.com |

| SMILES String | CC(=O)SCCCCC#N | sigmaaldrich.comrrscientific.com |

| InChI Key | QZCVGPWTKIYEIZ-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Development and Emerging Significance in Advanced Materials and Synthesis

While a detailed historical timeline for the first synthesis of S-(4-Cyanobutyl)thioacetate is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of using thioacetates as thiol protecting groups, a strategy that has been employed for decades in organic synthesis. memphis.eduou.edu The specific combination of a thioacetate and a nitrile in one molecule points to a deliberate design for applications requiring bifunctionality.

The emerging significance of S-(4-Cyanobutyl)thioacetate lies in its application in the synthesis of advanced materials. chemrxiv.orgscilit.comresearchgate.net Its structure is particularly well-suited for surface modification and the creation of functional interfaces. As mentioned, a key application is in the formation of self-assembled monolayers (SAMs). memphis.edu The thioacetate group provides a stable precursor that can be deprotected in situ to form a thiol, which then anchors the molecule to a metal surface. The terminal nitrile group can then be exposed on the SAM surface, imparting specific chemical properties or serving as a point for further chemical modification.

Furthermore, S-(4-Cyanobutyl)thioacetate has been listed as a potential component in various material applications. These include its use as a thiol-containing compound for preparing bismuth-thiol (BT) compositions with antiseptic properties and in methods for treating keratin-containing materials like hair. google.comgoogle.comgoogleapis.com Its presence in patent literature concerning the removal of residual mercaptans from polymer compositions also highlights its relevance in industrial polymer chemistry. google.com The ability to introduce both a sulfur linkage and a reactive nitrile group makes it a valuable tool for researchers developing new functional polymers and biocompatible surfaces. The ongoing research into advanced materials and automated synthesis platforms suggests that versatile synthons like S-(4-Cyanobutyl)thioacetate will continue to be important for creating novel materials with tailored properties. chemrxiv.orgcas.cz

Table 2: Research Findings on the Deprotection of S-(4-Cyanobutyl)thioacetate

| Deprotection Method | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Base-Promoted Hydrolysis | NaOH/H₂O in Ethanol (B145695) | Reflux at 82°C for 2 hours | Formation of the corresponding thiol (5-mercaptopentanenitrile) | memphis.edu |

| Acid-Catalyzed Hydrolysis | Concentrated HCl in Methanol (B129727) | Reflux at 77°C for 5 hours | Formation of the corresponding thiol (5-mercaptopentanenitrile) | memphis.edu |

| Hydroxylamine (B1172632) Deprotection | Hydroxylamine in Ethanol | Room temperature for 2 hours | Formation of the corresponding thiol (5-mercaptopentanenitrile) | memphis.edu |

Structure

3D Structure

Properties

IUPAC Name |

S-(4-cyanobutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCVGPWTKIYEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621842 | |

| Record name | S-(4-Cyanobutyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252949-42-1 | |

| Record name | S-(4-Cyanobutyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252949-42-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of S 4 Cyanobutyl Thioacetate

Thioacetate (B1230152) Cleavage for Thiol Generation (Deprotection)

The conversion of S-(4-Cyanobutyl)thioacetate to its corresponding thiol is a critical transformation, enabling the subsequent utilization of the sulfhydryl group in various synthetic applications. This deprotection can be achieved under basic, acidic, or reductive conditions, with the choice of method often depending on the compatibility with other functional groups within a larger molecular structure.

Basic Hydrolysis Reactions

Base-mediated hydrolysis is a common and effective method for the deprotection of thioacetates. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or another basic species on the electrophilic carbonyl carbon of the thioacetate group. This is followed by the elimination of the thiolate anion, which is subsequently protonated upon workup to yield the free thiol.

Sodium hydroxide (NaOH) is a frequently employed reagent for the saponification of thioacetates. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and may require heating to proceed at a practical rate. For the deacetylation of S-(4-Cyanobutyl)thioacetate, a solution of the compound in ethanol is treated with aqueous sodium hydroxide and heated to reflux. tandfonline.com This process effectively cleaves the thioacetate, yielding the sodium salt of 5-mercaptovaleronitrile, which is then protonated during workup to give the final thiol product. A potential side reaction under these conditions is the nucleophilic addition of the solvent (ethanol) to the nitrile group, catalyzed by the basic conditions. tandfonline.com

| Parameter | Condition | Reference |

| Reagent | Sodium Hydroxide (0.5M in H₂O) | tandfonline.com |

| Solvent | Ethanol | tandfonline.com |

| Temperature | 82°C (Reflux) | tandfonline.com |

| Reaction Time | 2 hours | tandfonline.com |

Hydroxylamine (B1172632) (NH₂OH) offers a milder alternative for the cleavage of thioacetates. The reaction can often be performed at room temperature, which is advantageous for substrates containing sensitive functional groups. The deprotection of S-(4-Cyanobutyl)thioacetate with hydroxylamine is conducted by dissolving the thioacetate in ethanol and adding hydroxylamine, followed by stirring at room temperature. tandfonline.com While this method is gentle, studies have indicated that the yields can be lower compared to stronger basic or acidic methods. tandfonline.com

| Parameter | Condition | Reference |

| Reagent | Hydroxylamine | tandfonline.com |

| Solvent | Ethanol | tandfonline.com |

| Temperature | Room Temperature | tandfonline.com |

| Reaction Time | 2 hours | tandfonline.com |

Tetrabutylammonium (B224687) cyanide (TBACN) serves as a potent catalyst for the deacetylation of thioacetates under mild, non-hydrolytic conditions. The cyanide ion is a strong nucleophile that attacks the acetyl group, leading to the formation of a thiolate anion and acetyl cyanide. acs.org This method is particularly attractive due to its speed, often occurring instantaneously at room temperature, and the use of catalytic amounts of the reagent. acs.orgexlibrisgroup.com The reaction is typically performed in a protic solvent like methanol (B129727), sometimes with a co-solvent such as chloroform (B151607) to aid solubility. exlibrisgroup.com This technique has been shown to be effective for a range of aliphatic thioacetates, providing high yields of the corresponding thiols with reduced formation of disulfide byproducts. acs.org

| Parameter | Condition | Reference |

| Reagent | Tetrabutylammonium Cyanide (TBACN) | acs.orgexlibrisgroup.com |

| Stoichiometry | Catalytic (e.g., 0.5 molar equivalents) | exlibrisgroup.com |

| Solvent | Methanol or Chloroform/Methanol mixture | exlibrisgroup.com |

| Temperature | Room Temperature | acs.orgexlibrisgroup.com |

| Reaction Time | ~3 hours | exlibrisgroup.com |

Acid-Catalyzed Hydrolysis (e.g., HCl)

Acid-catalyzed hydrolysis provides another route to thioacetate deprotection. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water or alcohol molecule. For S-(4-Cyanobutyl)thioacetate, this transformation is typically achieved by refluxing the compound in methanol with concentrated hydrochloric acid (HCl). tandfonline.com A significant consideration with this method is the potential for acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, which can occur under harsh acidic conditions. tandfonline.com

| Parameter | Condition | Reference |

| Reagent | Concentrated Hydrochloric Acid (HCl) | tandfonline.com |

| Solvent | Methanol | tandfonline.com |

| Temperature | 77°C (Reflux) | tandfonline.com |

| Reaction Time | 5 hours | tandfonline.com |

Reductive Deacetylation Strategies

Reductive cleavage of the thioester bond offers an alternative deprotection pathway. This can be accomplished using various reducing agents, with the outcome depending on the reagent's strength and the reaction conditions.

Common hydride reagents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can reduce thioesters to the corresponding alcohols. In the case of S-(4-Cyanobutyl)thioacetate, this would lead to the formation of 5-mercapto-1-pentanol. Notably, NaBH₄ does not typically reduce nitriles, allowing for chemoselective reduction of the thioester group.

A more potent reducing agent, lithium aluminum hydride (LiAlH₄), will readily reduce both the thioester and the nitrile group. Treatment of S-(4-Cyanobutyl)thioacetate with LiAlH₄ would result in the reduction of the thioester to a thiol and the nitrile to a primary amine, yielding 6-amino-1-hexanethiol.

Catalytic hydrogenation presents another reductive strategy. Using specific catalysts, such as acridine-based ruthenium complexes, thioesters can be hydrogenated to the corresponding alcohols and thiols. acs.org This method is often highly selective, tolerating other functional groups like esters and amides. acs.org

| Reducing Agent | Expected Product from S-(4-Cyanobutyl)thioacetate | Notes |

| Sodium Borohydride (NaBH₄) | 5-Mercapto-1-pentanol | Nitrile group remains intact. |

| Lithium Aluminum Hydride (LiAlH₄) | 6-Amino-1-hexanethiol | Both thioester and nitrile groups are reduced. |

| H₂ / Ru-complex catalyst | 5-Mercapto-1-pentanol and Ethanethiol | Selective for the thioester; nitrile is likely tolerated. |

Nitrile Group Reactivity and Functionalization

The nitrile group in S-(4-Cyanobutyl)thioacetate is a versatile functional group that can be converted into a variety of other moieties, including amines, carboxylic acids, and thioamides. libretexts.orgchemistrysteps.com

The nitrile group can be directly converted to a primary thioamide through the addition of a sulfur nucleophile. A common method involves treating the nitrile with hydrogen sulfide (B99878) (H₂S) in the presence of a base catalyst. More modern and convenient methods utilize other sulfur sources. For example, the reaction of a nitrile with elemental sulfur or thiuram in the presence of an oxidizing agent like K₂S₂O₈ can yield the corresponding primary thioamide. researchgate.net Another effective method involves the use of carbon disulfide and sodium sulfide. researchgate.net

This transformation converts S-(4-Cyanobutyl)thioacetate into S-(5-thiocarbamoylpentyl)thioacetate. This reaction is valuable for synthesizing molecules where a thioamide group is required for biological activity or as a synthetic intermediate.

Table 4: Conversion of Nitrile to Thioamide

| Starting Material | Reagents | Product | Key Feature |

| S-(4-Cyanobutyl)thioacetate | H₂S/base, or elemental sulfur, or CS₂/Na₂S | S-(5-Thiocarbamoylpentyl)thioacetate | Direct conversion of the cyano group to a thioamide. |

Decyanation is the process of removing a cyano group and replacing it with a hydrogen atom. This transformation is useful when the nitrile group is employed as a temporary activating group or a placeholder in a synthetic sequence. nih.govresearchgate.net

Several methods exist for reductive decyanation. Classical methods often employ alkali metals in liquid ammonia (B1221849) (a Birch reduction), which proceeds through a single-electron transfer mechanism to form a radical anion, followed by the elimination of the cyanide ion. nih.govbeilstein-journals.org However, these conditions are harsh and may not be compatible with the thioacetate group.

More modern approaches utilize transition metal catalysis. Nickel-catalyzed decyanation, using reagents like a nickel complex with LiBH₄ as a hydride donor, can effectively remove the cyano group from alkyl nitriles under milder conditions. nih.govbeilstein-journals.org Rhodium-catalyzed methods using hydrosilanes as the reducing agent also provide an efficient route for the decyanation of a wide range of nitriles. organic-chemistry.org These catalytic methods offer greater functional group tolerance, making them potentially suitable for the decyanation of S-(4-Cyanobutyl)thioacetate to S-butylthioacetate, preserving the thioester.

Table 5: Decyanation Methodologies

| Reaction | Reagents | Product | Key Feature |

| Reductive Decyanation | Alkali metal/NH₃ (e.g., Na/NH₃) or Transition metal catalyst (Ni, Rh) with a hydride source | S-Butylthioacetate | Removal of the cyano group and replacement with hydrogen. |

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of S-(4-Cyanobutyl)thioacetate, possessing both a nitrile and a thioacetate group, presents the potential for intramolecular cyclization to form various heterocyclic scaffolds. While specific studies on S-(4-Cyanobutyl)thioacetate are not extensively documented, its reactivity can be inferred from analogous and well-established intramolecular reactions such as the Thorpe-Ziegler reaction and Dieckmann condensation. These reactions are pivotal in the synthesis of cyclic systems from precursors containing two reactive functional groups.

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, involves the base-catalyzed cyclization of dinitriles to yield cyclic α-cyanoketones after acidic hydrolysis. chem-station.comwikipedia.orgbuchler-gmbh.com Conversely, the Dieckmann condensation is the intramolecular cyclization of diesters in the presence of a base to form β-keto esters. mychemblog.comscienceinfo.comwikipedia.org By analogy, S-(4-Cyanobutyl)thioacetate can be expected to undergo base- or acid-catalyzed cyclization, leveraging the reactivity of both the nitrile and thioacetate moieties to construct piperidine-based or other heterocyclic structures.

Under basic conditions, the reaction would likely initiate with the deprotonation of the α-carbon to the nitrile group, generating a carbanion. This nucleophilic carbanion could then attack the electrophilic carbonyl carbon of the thioacetate group. Subsequent cyclization and rearrangement would lead to the formation of a six-membered ring. The initial product would be a cyclic β-ketonitrile, which could exist in equilibrium with its enamine tautomer.

Alternatively, acidic conditions could promote the cyclization through activation of the nitrile group. Protonation of the nitrile nitrogen would enhance the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the sulfur atom of the thioacetate group (following its hydrolysis to a thiol) or the enol form of the thioester.

The following table outlines the plausible heterocyclic scaffolds that could be synthesized from S-(4-Cyanobutyl)thioacetate, along with the proposed reaction conditions and key intermediates.

| Target Heterocycle | Proposed Reaction Type | Catalyst/Conditions | Key Intermediate |

| Substituted Piperidine | Thorpe-Ziegler Analogue | Strong base (e.g., NaH, NaOEt) | Enamine or β-ketonitrile |

| Substituted Tetrahydropyridine | Acid-catalyzed cyclization | Strong acid (e.g., H2SO4, TFA) | Iminium ion |

These proposed pathways are based on established principles of organic synthesis and the known reactivity of nitrile and thioester functional groups. nih.govnih.gov Further experimental validation is necessary to determine the optimal conditions and confirm the structures of the resulting heterocyclic products.

Concerted Reactivity of Thioacetate and Nitrile Functionalities

The simultaneous involvement of both the thioacetate and nitrile functionalities in a single, concerted reaction step represents a sophisticated pathway for the transformation of S-(4-Cyanobutyl)thioacetate. In such a concerted mechanism, bond-forming and bond-breaking events would occur in a synchronized manner, avoiding the formation of discrete intermediates. This type of reactivity is often highly stereospecific and can be influenced by the spatial arrangement of the reacting groups.

While there is a lack of direct literature precedent for concerted reactions involving a thioacetate and a nitrile group within the same molecule, the electronic properties of these functional groups allow for the postulation of several plausible scenarios. The nitrile group is known to react with nucleophiles at the electrophilic carbon atom, a process that can be facilitated by Lewis or Brønsted acid activation of the nitrogen atom. chemistrysteps.comlibretexts.orglibretexts.org The thioacetate group, on the other hand, can act as a source of a nucleophilic sulfur atom upon hydrolysis or as an electrophile at the carbonyl carbon.

One hypothetical concerted pathway could involve a [4+2] cycloaddition-type reaction, where the nitrile and a portion of the butyl chain act as a 4π component, and the C=S bond of a tautomeric form of the thioacetate acts as a 2π component. This would, however, require significant electronic rearrangement and is considered less likely without specific catalytic activation.

A more plausible scenario for concerted reactivity involves an intramolecular nucleophilic attack where the activation of one group is synchronized with the reaction of the other. For instance, in the presence of a suitable Lewis acid, coordination to both the nitrile nitrogen and the thioacetate carbonyl oxygen could bring the reactive centers into close proximity and lower the activation energy for a concerted cyclization.

The reaction of nitriles with thiol nucleophiles, such as the cysteine residue in enzymes, has been studied and is known to proceed through a concerted synchronous mechanism in some cases. nih.gov In these reactions, the nucleophilic attack of the sulfur on the nitrile carbon and the protonation of the nitrile nitrogen occur simultaneously. nih.gov Extrapolating this to the intramolecular case of S-(4-Cyanobutyl)thioacetate, a similar concerted process could be envisaged, particularly under conditions that favor the formation of a transient thiol from the thioacetate.

The following table summarizes the key aspects of the proposed concerted reactivity of the thioacetate and nitrile functionalities in S-(4-Cyanobutyl)thioacetate.

| Proposed Concerted Pathway | Required Conditions/Catalyst | Key Transition State Features | Potential Product Type |

| Intramolecular Nucleophilic Addition | Lewis acid or protic acid | Coordinated nitrile and thioacetate, chair-like conformation | Cyclic iminothioether |

| [4+2] Cycloaddition Analogue | Thermal or photochemical activation | Diene- and dienophile-like components | Fused heterocyclic system |

It is important to emphasize that these proposed concerted pathways are theoretical and based on the fundamental reactivity of the involved functional groups. chemistrysteps.comlibretexts.orglibretexts.orgnih.gov Experimental and computational studies would be essential to validate these hypotheses and to explore the potential for such elegant and efficient transformations of S-(4-Cyanobutyl)thioacetate.

Mechanistic Investigations of S 4 Cyanobutyl Thioacetate Reactions

Elucidation of Thioacetate (B1230152) Deprotection Mechanisms

The thioacetate group serves as a common protecting group for thiols. Its removal, or deprotection, is a critical step in many synthetic applications. This process typically involves the cleavage of the acyl-sulfur bond (C-S) and can be initiated under various conditions, primarily through nucleophilic attack on the carbonyl carbon.

The deprotection of S-(4-Cyanobutyl)thioacetate to yield 4-cyanobutane-1-thiol is fundamentally an acyl substitution reaction. The mechanism hinges on the nucleophilic attack at the electrophilic carbonyl carbon of the thioacetate group.

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile. The reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. acs.org

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the thioacetate.

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the 4-cyanobutanethiolate anion as the leaving group.

Protonation: The thiolate anion is then protonated by water or a mild acid in the workup to give the final thiol product.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is slightly different.

Protonation: The carbonyl oxygen is first protonated by an acid (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A weak nucleophile, typically water, attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the sulfur atom.

Leaving Group Departure: The C-S bond cleaves, releasing the neutral 4-cyanobutane-1-thiol.

Other nucleophiles can also effect this transformation. For instance, cyanide ions from reagents like tetrabutylammonium (B224687) cyanide (TBACN) can catalyze the deprotection, likely following a similar pathway of nucleophilic attack on the carbonyl carbon. google.comresearchgate.net Thiol-thioester exchange, where another thiol or thiolate acts as the nucleophile, is also a viable deprotection mechanism. wikipedia.orgnih.gov

A common complication during thioacetate deprotection is the formation of side products, most notably the corresponding disulfide, bis(4-cyanobutyl) disulfide. This occurs after the desired thiol has been formed.

The primary mechanism for disulfide formation is the oxidation of the 4-cyanobutane-1-thiol product. The thiolate anion, which is an intermediate in base-catalyzed deprotection, is particularly susceptible to oxidation. This process is often facilitated by the presence of atmospheric oxygen, highlighting the importance of conducting the deprotection under an inert, oxygen-free atmosphere to minimize this side reaction. google.com Harsh reaction conditions, such as the use of strong bases or acids, can also promote the formation of disulfides and other unwanted byproducts. researchgate.net The choice of solvent can also play a role; for example, the use of tetrahydrofuran as a cosolvent has been observed to result in disulfide formation in some cases. google.com

Mechanistic Pathways of Nitrile Transformations

The nitrile group in S-(4-Cyanobutyl)thioacetate offers a versatile handle for further chemical modification, including C-H functionalization at the adjacent carbon, cross-coupling reactions, and various cycloadditions. researchgate.net These transformations often proceed through radical intermediates or involve well-defined catalytic cycles.

The functionalization of the alkyl chain of S-(4-Cyanobutyl)thioacetate can be achieved via radical pathways. The carbon atom alpha to the nitrile group (the C-4 position) is susceptible to radical formation because the resulting α-cyano sp³-hybridized carbon-centered radical is stabilized by resonance with the cyano group. acs.org

The generation of this key radical intermediate can be initiated in several ways:

Hydrogen Atom Abstraction (HAT): A radical initiator, such as one derived from the decomposition of a peroxide like di-tert-butyl peroxide (DTBP), can abstract a hydrogen atom from the C-4 position. acs.org

Single Electron Transfer (SET): A metal catalyst, often copper, can engage in a single electron transfer process. For instance, a Cu(II) species can be deprotonated at the alpha-position to form an organocopper intermediate. Homolytic cleavage of the Cu-C bond then furnishes the α-cyanoalkyl radical and a Cu(I) species. acs.org

Once formed, this radical can participate in a variety of reactions, such as addition to alkenes or arenes, leading to the formation of new carbon-carbon bonds. acs.orgresearchgate.net The cyano group itself can also act as a radical acceptor in cascade reactions, where an external radical adds to the nitrile carbon, forming an iminyl radical intermediate that can undergo further transformations like cyclization or migration. researchgate.netlibretexts.orgrsc.org

Transition metal catalysis, particularly with copper, is frequently employed for the functionalization of alkyl nitriles. nih.govresearchgate.net Analysis of the catalytic cycles provides insight into the reaction mechanism.

In a typical copper-catalyzed oxidative coupling of an alkyl nitrile with an alkene, a plausible catalytic cycle is as follows:

Formation of Organocopper(II) Species: The starting alkyl nitrile coordinates to a Cu(II) complex. Assisted by a base (e.g., pivalate), the α-proton is removed to form a cyanoalkylcopper(II) species. acs.org

Radical Generation: This organocopper species undergoes homolytic cleavage to generate the α-cyanoalkyl radical and a Cu(I) species. acs.org

Radical Addition: The alkyl radical adds to the C=C double bond of the alkene, forming a new carbon-centered radical.

Oxidation and Product Formation: This new radical intermediate can be oxidized by Cu(II) to a carbocation, which is then trapped by a nucleophile. Alternatively, it may react with another species in the reaction mixture, such as a copper-azide complex, to form the final product. acs.org

Catalyst Regeneration: The Cu(I) species generated in step 2 is re-oxidized to Cu(II) by an oxidant (e.g., a peroxide) present in the system, thus closing the catalytic cycle. acs.org

It is important to note that not all metal-catalyzed transformations involving nitriles proceed via radical pathways. For example, in the copper-catalyzed arylation of nitriles with diaryliodonium salts, mechanistic studies including the use of radical traps have ruled out a Single Electron Transfer (SET) mechanism. Instead, a two-electron transfer process, involving the oxidative addition of the iodonium salt to a Cu(I) complex, is the proposed pathway. nih.govrsc.org

Kinetic and Thermodynamic Studies of Reaction Rates

Understanding the rates of the competing reactions of S-(4-Cyanobutyl)thioacetate is essential for controlling reaction outcomes. Kinetic studies on the hydrolysis of simple alkyl thioacetates provide a valuable model for the deprotection of the thioacetate moiety.

The hydrolysis of a model alkyl thioester, S-methyl thioacetate, has been studied in detail, revealing that the rate is highly dependent on pH. The reaction can proceed through acid-mediated, base-mediated, and pH-independent pathways. nih.govresearchgate.net

Interactive Data Table: Hydrolysis Rate Constants for S-Methyl Thioacetate nih.govresearchgate.net

| Hydrolysis Pathway | Rate Constant (k) | Conditions | Half-life (t₁/₂) at pH 7, 23°C |

| Acid-mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous Solution | - |

| Base-mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Aqueous Solution | - |

| pH-independent (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | Aqueous Solution | 155 days |

| Thiol-Thioester Exchange (kₑₓ) | 1.7 M⁻¹s⁻¹ | vs. 2-sulfonatoethanethiolate | 38 hours (at 1 mM thiol) |

This data is for S-methyl thioacetate and serves as an illustrative model for the thioacetate group in S-(4-Cyanobutyl)thioacetate.

As the data shows, base-mediated hydrolysis is significantly faster than acid-mediated or neutral hydrolysis. This is consistent with hydroxide being a much stronger nucleophile than water. The data also demonstrates that under certain conditions (e.g., pH 7, 1 mM thiol concentration), thiol-thioester exchange can be orders of magnitude faster than hydrolysis. nih.gov Both temperature and pH are known to have a strong influence on the kinetics of thioester hydrolysis, with rates generally increasing with both temperature and pH. researchgate.net

Thermodynamically, the hydrolysis of thioesters is a favorable process. libretexts.org The free energy for the hydrolysis of a similar compound, S-acetyl mercaptopropanol, has been reported to be approximately -7.7 kcal/mol at pH 7, indicating a spontaneous reaction. researchgate.net The formation of the α-cyanoalkyl radical is a key step in nitrile transformations. The stability of this radical, due to resonance delocalization of the unpaired electron onto the nitrile group, provides a thermodynamic driving force for its formation via C-H bond cleavage at the alpha position.

Advanced Applications of S 4 Cyanobutyl Thioacetate in Chemical Sciences

Applications in Materials Chemistry

The dual functionality of S-(4-Cyanobutyl)thioacetate, with a sulfur-based group for surface anchoring and a terminal nitrile group for further chemical modification or specific interactions, makes it a versatile building block in materials science.

Self-Assembled Monolayers (SAMs)

Thioacetates serve as stable precursors to thiols for the formation of SAMs on noble metal surfaces, particularly gold. The thioacetate (B1230152) group is typically cleaved in situ to generate a thiol, which then forms a strong gold-sulfur bond.

The formation of SAMs from thioacetate precursors involves a two-step process: the deprotection of the thioacetate to a thiol and the subsequent self-assembly of the thiol onto the substrate. The kinetics of SAM formation from thioacetates are generally observed to be slower compared to the direct assembly of thiols. This is attributed to the initial deprotection step that is required.

The morphology of the resulting SAM is highly dependent on the conditions of this deprotection. Direct adsorption of thioacetates without a deprotection agent often results in less-ordered and less-densely packed monolayers. However, the use of a proper in-situ deprotection process can lead to the formation of highly ordered SAMs with a well-defined, closely packed structure. The choice of solvent and deprotection agent, such as ammonium (B1175870) hydroxide (B78521) or tetrabutylammonium (B224687) cyanide, plays a crucial role in achieving a high-quality monolayer.

Table 1: Comparison of SAM Formation Methods from Thioacetate Precursors

| Formation Method | Resulting SAM Quality | Key Considerations |

| Direct Adsorption | Disordered, less densely packed | Slower adsorption kinetics |

| In-situ Deprotection | Highly ordered, densely packed | Choice of deprotection agent and reaction conditions are critical for quality |

Self-assembled monolayers generated from the in-situ deprotection of thioacetates can exhibit properties comparable to those formed directly from their thiol counterparts. When optimal deprotection and assembly conditions are employed, the resulting thioacetate-derived SAMs can achieve a similar thickness, packing density, and surface order.

However, a key advantage of using thioacetate precursors like S-(4-Cyanobutyl)thioacetate is their enhanced shelf-stability and resistance to oxidation compared to the corresponding free thiols. Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other impurities that negatively impact the quality and reproducibility of the SAM. The thioacetate protecting group mitigates this issue, ensuring a higher purity of the active species for self-assembly.

Table 2: Property Comparison of Thioacetate-Derived vs. Thiol-Derived SAMs

| Property | Thioacetate-Derived SAMs (with in-situ deprotection) | Direct Thiol-Derived SAMs |

| Order and Packing Density | Can be comparable to thiol-derived SAMs | Generally high |

| Formation Kinetics | Slower due to deprotection step | Faster |

| Precursor Stability | High (resistant to oxidation) | Lower (prone to oxidation) |

| Reproducibility | Can be high with controlled deprotection | Can be variable due to precursor purity |

Nanomaterial Functionalization and Stabilization

The principles of SAM formation using thioacetates can be extended to the functionalization and stabilization of nanomaterials, offering a robust method to tailor their surface properties.

S-(4-Cyanobutyl)thioacetate can be used as a capping agent to stabilize gold nanoparticles (AuNPs). During the synthesis of AuNPs, the thioacetate can be cleaved to form a thiol that binds to the nanoparticle surface, preventing aggregation and controlling particle growth. An interesting finding in the use of thioacetates for AuNP synthesis is that they can lead to the formation of larger nanoparticles compared to their thiol analogues under similar reaction conditions. This is attributed to the different reaction kinetics and binding affinities of the thioacetate versus the thiol during the nucleation and growth phases of the nanoparticles.

The terminal nitrile group of S-(4-Cyanobutyl)thioacetate provides a unique handle for post-functionalization of the stabilized gold nanoparticles. This allows for the covalent attachment of other molecules, such as biomolecules or polymers, to the nanoparticle surface, expanding their applicability in areas like diagnostics and drug delivery.

The terminal nitrile group of a SAM formed from S-(4-Cyanobutyl)thioacetate is of particular importance in the engineering of biosensor surfaces. The nitrile group can be chemically modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid. These transformations introduce reactive functional groups on the sensor surface that can be used for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids.

Furthermore, the nitrile group itself can participate in specific interactions. Its polar nature can influence the adsorption of molecules onto the sensor surface. The controlled orientation and presentation of the nitrile groups at the terminus of the SAM can create a well-defined interface for specific binding events, which is a critical factor in the sensitivity and selectivity of a biosensor. The ability to create a stable, functionalized surface makes S-(4-Cyanobutyl)thioacetate a promising candidate for the development of advanced biosensing platforms. The modification of nitrile-terminated SAMs by techniques such as electron irradiation can also be employed to create active amine moieties for further functionalization sigmaaldrich.com.

Polymer Chemistry and Macromolecular Engineering

The field of polymer science has benefited significantly from the unique reactivity of S-(4-Cyanobutyl)thioacetate. Its application spans from controlling polymerization reactions to enabling the precise modification of polymer architectures.

Controlled Radical Polymerization Initiators

In the realm of controlled radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a suitable chain transfer agent (CTA) is crucial for synthesizing polymers with well-defined molecular weights and low polydispersity. While direct evidence of S-(4-Cyanobutyl)thioacetate as a conventional RAFT agent is not extensively documented, its structural motifs are pertinent to the design of such agents. RAFT agents typically possess a thiocarbonylthio group that mediates the polymerization process. Compounds with similar sulfur-based functionalities can be engineered to act as CTAs. The thioacetate group in S-(4-Cyanobutyl)thioacetate, upon modification, could potentially serve as a precursor to a RAFT agent, or the entire molecule could be incorporated into more complex CTA architectures. The effectiveness of a RAFT agent is highly dependent on the substituents that influence the stability of the intermediate radical species, and thus, the specific utility of S-(4-Cyanobutyl)thioacetate in this direct role would require further empirical validation.

Thiol-Ene "Click Chemistry" for Polymer Grafting and Crosslinking

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly specific. Among these, the thiol-ene reaction, which involves the addition of a thiol to an alkene, is a powerful tool for polymer modification. S-(4-Cyanobutyl)thioacetate serves as a protected precursor to the reactive thiol. The thioacetate group can be cleaved under basic conditions to generate a free thiol in situ. This liberated thiol can then readily participate in thiol-ene reactions.

This strategy is particularly useful for polymer grafting , where polymer chains are attached to a surface or another polymer backbone. For instance, a surface functionalized with alkene groups can be modified by treating it with S-(4-Cyanobutyl)thioacetate under deprotection conditions, leading to the covalent grafting of the cyanobutyl-terminated thiol.

Similarly, in polymer crosslinking , S-(4-Cyanobutyl)thioacetate can be used to form networks. A polymer with pendant alkene groups can be crosslinked by introducing S-(4-Cyanobutyl)thioacetate and a deprotecting agent. The in situ generation of dithiol linkers (if the cyanobutyl group is further functionalized) or the reaction of the monofunctional thiol with multiple alkene sites can lead to the formation of a crosslinked polymer network, enhancing its mechanical and thermal properties. The use of a protected thiol like S-(4-Cyanobutyl)thioacetate offers the advantage of temporal control over the crosslinking reaction. researchgate.net

Table 1: Thiol-Ene Reaction Components and Conditions

| Component | Role | Example Conditions for Deprotection and Reaction |

| S-(4-Cyanobutyl)thioacetate | Thiol precursor | Treatment with sodium hydroxide or ammonium hydroxide in a suitable solvent. researchgate.net |

| Polymer with alkene groups | Substrate for grafting or crosslinking | Poly(allyl methacrylate), vinyl-functionalized surfaces. |

| Initiator (for radical-mediated thiol-ene) | Generates thiyl radicals | UV irradiation in the presence of a photoinitiator. nih.gov |

Fabrication of Molecular Electronic Devices (e.g., Molecular Wires)

The development of molecular-scale electronic components is a frontier in nanotechnology. "Molecular wires" are single molecules or a self-assembled monolayer (SAM) of molecules that can conduct an electrical current. Thiol-terminated molecules are of particular interest for this application due to the strong affinity of sulfur for gold surfaces, which are commonly used as electrodes. aps.orgaps.orgnih.govibm.com

S-(4-Cyanobutyl)thioacetate is a prime candidate for the formation of SAMs on gold surfaces. The thioacetate group serves as a protecting group for the thiol, preventing the formation of disulfides and allowing for easier handling and solution-phase processing. When a gold substrate is immersed in a solution containing S-(4-Cyanobutyl)thioacetate, the thioacetate group is cleaved at the surface, and the resulting thiol forms a strong covalent bond with the gold. This process leads to the formation of a dense and ordered monolayer of molecules oriented on the surface.

The cyanobutyl tail of the molecule can be further modified to tune the electronic properties of the molecular wire. The length and functionality of the alkyl chain, as well as the terminal group, play a crucial role in determining the conductance of the molecular junction. The ability to form well-ordered SAMs from thioacetate precursors like S-(4-Cyanobutyl)thioacetate is a key enabling technology for the bottom-up fabrication of molecular electronic devices.

Table 2: Properties of Molecular Wires Based on Thiol-Terminated Molecules

| Property | Description | Relevance of S-(4-Cyanobutyl)thioacetate |

| Conductance | The ability of the molecule to transport charge. | The cyanobutyl chain and terminal nitrile group influence the electronic coupling with the second electrode. |

| Stability | The robustness of the molecule-electrode junction. | The strong gold-thiol bond provides good stability. |

| Self-Assembly | The spontaneous formation of an ordered monolayer. | The thioacetate precursor facilitates the formation of high-quality SAMs. |

Biomedical and Biochemical Research Applications

The unique chemical properties of S-(4-Cyanobutyl)thioacetate also lend themselves to a variety of applications in the biomedical and biochemical fields, primarily centered around the controlled release of its thiol group.

Bioconjugation Strategies via Thiol Release

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. Thiol-based bioconjugation is a widely used strategy due to the high nucleophilicity and relatively low abundance of cysteine residues in proteins.

S-(4-Cyanobutyl)thioacetate can be employed as a reagent for introducing a thiol group onto a biomolecule or for linking molecules together. The thioacetate group can be cleaved under mild physiological conditions to release the reactive thiol. This in situ generation of the thiol allows for controlled conjugation reactions. For example, a biomolecule functionalized with an electrophile can be reacted with S-(4-Cyanobutyl)thioacetate under deprotection conditions to form a stable conjugate. This approach is particularly useful when the free thiol is unstable or prone to oxidation during the synthesis and purification of the labeling reagent. nih.govnih.gov

Thiol Delivery for Keratin-Containing Materials (e.g., Hair Treatment)

Keratin (B1170402) is a fibrous structural protein that is the key component of hair, skin, and nails. The disulfide bonds between cysteine residues in keratin are responsible for the strength and shape of hair fibers. Many hair treatments, such as permanent waving and straightening, involve the cleavage of these disulfide bonds with a reducing agent to form free thiols, followed by reshaping and oxidation to form new disulfide bonds. researchgate.netthekeratinstore.comkeratinbeauty.com

The delivery of thiol-containing compounds to keratin is a key aspect of these processes. S-(4-Cyanobutyl)thioacetate represents a potential candidate for a controlled thiol delivery system in hair care applications. As a protected thiol, it could be formulated into a hair treatment product and, upon application, the thioacetate group could be cleaved under specific conditions (e.g., a change in pH) to release the active thiol directly within the hair fiber. This controlled release could offer advantages over traditional reducing agents by minimizing damage and improving the efficiency of the treatment. The cyanobutyl moiety could also be functionalized to impart additional benefits, such as improved conditioning or binding to the hair shaft. researchgate.netnih.gov While this application is conceptually promising, further research is needed to validate the efficacy and safety of S-(4-Cyanobutyl)thioacetate in hair treatment formulations.

Disulfide Bond Reduction and Thiol Amplification

The thioacetate group of S-(4-Cyanobutyl)thioacetate serves as a stable precursor to the corresponding thiol, 5-mercaptovaleronitrile, upon hydrolysis. This in situ generation of a thiol is particularly useful in applications requiring the controlled reduction of disulfide bonds, which are critical for the structural integrity of many proteins. libretexts.orgnih.gov The reduction of a disulfide bond by a thiol occurs via a thiol-disulfide exchange reaction. libretexts.org This is a nucleophilic substitution reaction where the thiolate anion of 5-mercaptovaleronitrile attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new mixed disulfide and the release of a new thiolate. A second molecule of 5-mercaptovaleronitrile can then react with the mixed disulfide to complete the reduction and form a new disulfide from the two molecules of the reducing agent.

The concept of "thiol amplification" in the context of S-(4-Cyanobutyl)thioacetate refers to a potential catalytic cycle where a substoichiometric amount of the thiol derived from this compound could be used to reduce a larger quantity of disulfide bonds. While specific studies on S-(4-Cyanobutyl)thioacetate for this purpose are not prevalent, a plausible mechanism would involve the regeneration of the active thiol. For instance, in the presence of a suitable secondary reducing agent, the disulfide of 5-mercaptovaleronitrile formed after the reduction of the target disulfide bond could be reduced back to the active thiol, allowing it to participate in further reduction cycles. This would be particularly advantageous in systems where the presence of a large excess of a reducing agent is undesirable.

Table 1: Key Aspects of Disulfide Bond Reduction by Thiols

| Feature | Description |

| Reaction Type | Thiol-disulfide exchange |

| Mechanism | Nucleophilic substitution (SN2) at the sulfur atom |

| Active Species | Thiolate anion (R-S-) |

| Products | Reduced target molecule (two thiols) and a disulfide of the reducing agent |

| Potential for Amplification | Catalytic regeneration of the active thiol by a secondary reducing agent |

Covalent Grafting of Monomers onto Keratin

Keratinous materials, such as hair, wool, and feathers, are rich in disulfide bonds, which are responsible for their mechanical strength and chemical resistance. The ability to chemically modify the surface of these materials can impart new properties, such as improved hydrophobicity, color, or biocompatibility. S-(4-Cyanobutyl)thioacetate can be employed as a precursor for the covalent grafting of monomers onto keratin surfaces. google.com

The process involves a two-step approach. First, the keratin-containing material is treated with a reducing agent to cleave some of the disulfide bonds and generate free thiol groups on the keratin surface. The thiol derived from S-(4-Cyanobutyl)thioacetate can be used for this purpose. Alternatively, the keratin is treated to expose its native thiol groups. In a subsequent step, a solution containing monomers that are reactive towards thiols is applied. These monomers can then form covalent bonds with the thiol groups on the keratin surface, resulting in a durable and permanent modification of the material. google.com

A variety of monomers can be grafted onto keratin using this method, leading to a wide range of surface properties. The choice of monomer depends on the desired functionality. For example, grafting with fluorinated acrylates can create a water-repellent surface, while grafting with colored monomers can impart a permanent coloration to the material.

Table 2: Examples of Monomers for Covalent Grafting onto Thiolated Keratin

| Monomer Class | Specific Example | Resulting Property |

| Acrylates | Methyl methacrylate | Increased hydrophobicity |

| Methacrylates | Glycidyl methacrylate | Reactive surface for further functionalization |

| Vinyl compounds | Styrene | Altered surface energy |

| Maleimides | N-Ethylmaleimide | Covalent attachment of specific molecules |

This data is based on general methods for grafting monomers onto thiol-containing surfaces as described in the relevant literature. google.com

Precursors for Antiseptic Agents

The development of new antiseptic agents is crucial in combating microbial resistance. Organic molecules containing sulfur and nitrogen are known to exhibit a wide range of biological activities, including antimicrobial properties. The structure of S-(4-Cyanobutyl)thioacetate, with its thioacetate and cyano groups, suggests its potential as a precursor for the synthesis of novel antiseptic compounds.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the thioacetate can be converted to a thiol, disulfide, or other sulfur-containing functionalities. This allows for the generation of a diverse library of compounds from a single starting material. For instance, the corresponding 5-mercaptovaleronitrile or its disulfide could be evaluated for antimicrobial activity. Furthermore, the bifunctional nature of the molecule could be exploited to synthesize heterocyclic compounds, a class of molecules known to include many potent antiseptic agents.

While the direct use of S-(4-Cyanobutyl)thioacetate as a precursor for antiseptic agents is not yet established in the scientific literature, its chemical versatility makes it an interesting candidate for future research in this area. The exploration of its derivatives for antimicrobial activity could lead to the discovery of new and effective antiseptic compounds.

Role as a Chemical Synthon in Complex Organic Synthesis

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. S-(4-Cyanobutyl)thioacetate is a valuable chemical synthon due to the presence of two distinct and selectively reactive functional groups. This allows for a stepwise and controlled construction of more complex molecules.

The thioacetate group can be considered a protected thiol. This is advantageous in multi-step syntheses where a free thiol might interfere with other reagents or reaction conditions. The thioacetate can be carried through several synthetic steps and then deprotected at a later stage to reveal the reactive thiol. The nitrile group is also a versatile functional group. It can be transformed into a variety of other functionalities, providing a handle for further molecular elaboration.

The specific distance between the thioacetate and the nitrile group (a four-carbon chain) can also be exploited in the synthesis of cyclic compounds, particularly those containing sulfur and nitrogen. For example, intramolecular reactions could lead to the formation of five- or six-membered heterocyclic rings, which are common motifs in many biologically active molecules and pharmaceuticals.

Table 3: Potential Synthetic Transformations of S-(4-Cyanobutyl)thioacetate

| Functional Group | Reagent/Condition | Product Functional Group |

| Thioacetate | Acid or base hydrolysis | Thiol |

| Thioacetate | Strong reducing agent (e.g., LiAlH4) | Thiol |

| Nitrile | H3O+, heat | Carboxylic acid |

| Nitrile | LiAlH4 or H2/catalyst | Primary amine |

| Nitrile | Grignard reagent (e.g., RMgBr) followed by hydrolysis | Ketone |

| Both | Intramolecular cyclization conditions | Heterocyclic compound (e.g., thiolactone, lactam) |

Computational Chemistry and Theoretical Modeling of S 4 Cyanobutyl Thioacetate

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure Analysis

An electronic structure analysis of S-(4-Cyanobutyl)thioacetate would involve solving the Schrödinger equation for the molecule to determine its wavefunction and energy. From this, a variety of electronic properties could be calculated, such as:

Molecular Orbital (MO) energies and distributions: This would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Electron density distribution and electrostatic potential: These calculations would map the electron density across the molecule, highlighting regions of high and low electron density. The electrostatic potential map would visualize the charge distribution and predict how the molecule would interact with other charged or polar species.

Such an analysis would likely be performed using methods like Density Functional Theory (DFT) with an appropriate basis set.

Reaction Pathway Prediction and Transition State Characterization

Computational methods can be employed to predict the pathways of chemical reactions involving S-(4-Cyanobutyl)thioacetate. This involves:

Mapping the Potential Energy Surface (PES): By calculating the energy of the system for various geometric arrangements of the reactants, a PES can be constructed.

Locating Stationary Points: Minima on the PES correspond to stable reactants, intermediates, and products, while first-order saddle points represent transition states.

Transition State (TS) Characterization: The geometry and energy of the transition state are critical for determining the activation energy and, consequently, the reaction rate. Frequency calculations are performed to confirm that the located structure is a true transition state (i.e., has exactly one imaginary frequency).

For S-(4-Cyanobutyl)thioacetate, one could theoretically study reactions such as its hydrolysis, its reaction with nucleophiles at the thioacetate (B1230152) or nitrile group, or its role in the formation of self-assembled monolayers on metal surfaces.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes and thermodynamic properties.

Conformational Dynamics in Solution and on Surfaces

MD simulations could be used to study the conformational flexibility of S-(4-Cyanobutyl)thioacetate. This would involve:

Analyzing conformational preferences: By analyzing the simulation trajectory, one could identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Simulating adsorption on a surface: To study its behavior in the context of self-assembled monolayers, S-(4-Cyanobutyl)thioacetate could be simulated in the presence of a surface (e.g., gold). This would provide insights into the adsorption process, the orientation of the molecule on the surface, and the dynamics of the cyanobutyl and thioacetate groups.

Simulation of Self-Assembly Processes

Coarse-grained or all-atom MD simulations could be employed to model the self-assembly of S-(4-Cyanobutyl)thioacetate molecules into a monolayer on a surface. Such simulations could reveal:

The kinetics of monolayer formation: How quickly the molecules adsorb and organize on the surface.

The final structure of the self-assembled monolayer (SAM): The packing density, tilt angle of the molecules, and the degree of ordering within the monolayer.

The role of intermolecular interactions: The simulations would highlight the importance of van der Waals forces, and dipole-dipole interactions between the nitrile groups in stabilizing the SAM structure.

Spectroscopic Property Predictions (e.g., FT-IR)

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

For S-(4-Cyanobutyl)thioacetate, one could computationally predict its Fourier-Transform Infrared (FT-IR) spectrum. This would involve:

Geometry optimization: First, the equilibrium geometry of the molecule would be determined by finding the minimum on the potential energy surface.

Frequency calculation: At the optimized geometry, the vibrational frequencies and their corresponding infrared intensities would be calculated.

The predicted spectrum would show characteristic peaks corresponding to the vibrational modes of the different functional groups in the molecule, such as:

The C≡N stretch of the nitrile group.

The C=O stretch of the thioacetate group.

The C-S stretch.

Various C-H stretching and bending modes of the butyl chain.

A hypothetical data table for predicted FT-IR frequencies is presented below to illustrate the potential output of such a calculation. It is crucial to note that these are representative values and not the result of an actual calculation on S-(4-Cyanobutyl)thioacetate.

| Vibrational Mode | Hypothetical Predicted Frequency (cm⁻¹) | Hypothetical Predicted Intensity |

| C≡N Stretch | 2245 | Medium |

| C=O Stretch | 1690 | Strong |

| CH₂ Scissoring | 1460 | Medium |

| C-S Stretch | 700 | Weak |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of S-(4-Cyanobutyl)thioacetate. Each technique provides unique insights into the molecule's architecture, from the connectivity of atoms to the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of S-(4-Cyanobutyl)thioacetate by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of S-(4-Cyanobutyl)thioacetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet. The methylene (B1212753) protons of the butyl chain will present as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing nitrile and thioester groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-C(=O)S- | ~ 2.3 | Singlet |

| -S-CH₂- | ~ 2.9 | Triplet |

| -CH₂-CH₂-CN | ~ 2.4 | Triplet |

| -S-CH₂-CH₂- & -CH₂-CH₂-CH₂-CN | ~ 1.7 | Multiplet |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in S-(4-Cyanobutyl)thioacetate. The carbonyl carbon of the thioester and the nitrile carbon are particularly diagnostic, appearing at the downfield end of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃-C(=O)S- | ~ 30 |

| -C(=O)S- | ~ 195 |

| -S-CH₂- | ~ 29 |

| -CH₂-CH₂-CN | ~ 25 |

| -CH₂-CN | ~ 17 |

| -S-CH₂-CH₂-C H₂-CH₂-CN | ~ 28 |

| -C≡N | ~ 119 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in S-(4-Cyanobutyl)thioacetate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule. The most characteristic absorptions are those of the nitrile and thioester carbonyl groups.

The presence of a sharp, intense absorption band in the region of 2240-2260 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group. The thioester carbonyl (C=O) stretch typically appears as a strong band in the range of 1690-1720 cm⁻¹. The C-S stretch is generally weaker and appears in the fingerprint region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Strong, Sharp |

| C=O (Thioester) | 1690 - 1720 | Strong |

| C-H (sp³ alkanes) | 2850 - 3000 | Medium to Strong |

| C-S | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor reactions involving S-(4-Cyanobutyl)thioacetate, particularly if a chromophore is being formed or consumed. The thioester functional group exhibits a weak n→π* transition in the UV region, typically around 230-240 nm. While not highly specific for structural elucidation on its own, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for tracking the progress of reactions where the concentration of the thioester changes over time. By monitoring the absorbance at a specific wavelength, the kinetics of a reaction can be determined.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of S-(4-Cyanobutyl)thioacetate. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of 157.23 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula, C₇H₁₁NOS.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for thioesters include the loss of the acetyl group or cleavage of the C-S bond.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [C₇H₁₁NOS]⁺ | 157 | Molecular Ion (M⁺) |

| [C₅H₈NS]⁺ | 114 | [M - COCH₃]⁺ |

| [CH₃CO]⁺ | 43 | Acetyl Cation |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of S-(4-Cyanobutyl)thioacetate and for analyzing complex mixtures containing this compound.

Gas chromatography (GC) is a suitable technique for the analysis of S-(4-Cyanobutyl)thioacetate due to its volatility. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and to identify and quantify any volatile impurities or byproducts. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for its identification when compared to a known standard. nist.gov A non-polar or mid-polar capillary column would be appropriate for the separation.

| Parameter | Typical Condition |

| Column | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min |

| Carrier Gas | Helium or Nitrogen |

Note: These are general conditions and would require optimization for a specific instrument and application.

Quantitative Analysis of Thiol Generation

The generation of the thiol from S-(4-Cyanobutyl)thioacetate can be accurately quantified using spectrophotometric methods, with Ellman's reagent being a prominent example. nih.govlongdom.org Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is a chemical used to quantify the concentration of free thiol groups in a sample. longdom.orgnih.gov

The assay is based on a chemical reaction where the disulfide bond in DTNB is cleaved by a thiol-containing compound. nih.gov This reaction stoichiometrically produces a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). nih.gov The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance at a specific wavelength, making it suitable for colorimetric detection. longdom.orgnih.gov

The concentration of the generated thiol is determined by measuring the absorbance of the yellow TNB²⁻ product at its maximum wavelength (λ_max_), which is typically 412 nm. nih.govnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored product. The molar extinction coefficient of TNB²⁻ at 412 nm is a known value (14,150 M⁻¹ cm⁻¹), which allows for the direct calculation of the thiol concentration. longdom.org

Alternatively, a calibration curve can be constructed using a standard compound with a known thiol concentration, such as cysteine. longdom.orgresearchgate.net By measuring the absorbance of a series of known concentrations of the standard, a linear plot of absorbance versus concentration can be generated. researchgate.net The concentration of the thiol generated from S-(4-Cyanobutyl)thioacetate in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the standard curve. researchgate.net

The table below summarizes the key aspects of the Ellman's reagent-based assay for thiol quantification.

| Parameter | Value/Description |

| Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) |

| Analyte | Free thiol groups |

| Product | 2-nitro-5-thiobenzoate (TNB²⁻) |

| Detection Method | UV-Vis Spectrophotometry |

| λ_max of Product | 412 nm |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹ cm⁻¹ |

| Principle | Beer-Lambert Law |

This interactive table outlines the principles of the Ellman's Reagent assay for the quantification of thiol generation.

Future Research Directions and Emerging Trends in S 4 Cyanobutyl Thioacetate Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Future research on S-(4-Cyanobutyl)thioacetate is expected to align with these principles, moving beyond traditional synthetic methods.

Key research thrusts in this area will likely include:

Biocatalytic Synthesis : The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. An emerging trend is the use of aldoxime dehydratases for the synthesis of nitriles from aldoximes, providing a cyanide-free route to the nitrile functionality. nih.gov Future work could explore the enzymatic synthesis of the 5-hydroxypentanenitrile (B2624086) precursor, followed by a green thioacetylation step.

Flow Chemistry : Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. Developing a continuous flow synthesis for S-(4-Cyanobutyl)thioacetate could lead to a more efficient and safer production process compared to batch synthesis.

Use of Greener Solvents : Research into replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a cornerstone of green chemistry. google.com Investigating the synthesis of S-(4-Cyanobutyl)thioacetate in such solvent systems will be a critical step towards a more sustainable manufacturing process. A patent has been filed for preparing natural thioacetates in food-grade organic solvents, which could be a potential direction for S-(4-Cyanobutyl)thioacetate synthesis. google.com

Table 1: Comparison of Potential Synthetic Routes for S-(4-Cyanobutyl)thioacetate

| Synthetic Route | Key Advantages | Potential Research Focus |

| Traditional Synthesis | Established methodologies | Optimization of reaction conditions to improve yield and reduce byproducts. |

| Biocatalytic Route | High selectivity, mild conditions, cyanide-free. nih.gov | Identification and engineering of enzymes for the synthesis of precursors. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Development and optimization of a continuous flow process. |

| Green Solvents | Reduced environmental impact. google.com | Exploration of synthesis in water, supercritical CO2, or bio-solvents. |

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of S-(4-Cyanobutyl)thioacetate. Future research will likely focus on catalysts that can selectively transform either the thioacetate (B1230152) or the nitrile group, or that can mediate reactions involving both functionalities.

Promising areas for investigation include:

Site-Selective Catalysis : A major challenge in synthetic chemistry is achieving site-selectivity in molecules with multiple reactive sites. morressier.com The development of catalysts that can selectively target either the thioacetate or the nitrile group of S-(4-Cyanobutyl)thioacetate would enable the synthesis of a wide range of new derivatives.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the activation of molecules under mild conditions. Research into photocatalytic transformations of S-(4-Cyanobutyl)thioacetate could lead to novel reaction pathways and the synthesis of complex molecules.

Bio-inspired Catalysis : The design of catalysts that mimic the active sites of enzymes can lead to highly efficient and selective transformations. Exploring bio-inspired catalysts for the hydrolysis of the thioacetate group or the hydration of the nitrile group to an amide could provide green and effective synthetic methods. A novel amla seed-derived biochar modified catalyst has shown promise for sustainable synthesis, representing a potential avenue for research. rsc.org

Integration into Smart Materials and Responsive Systems

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are at the forefront of materials science. The thioacetate and nitrile groups of S-(4-Cyanobutyl)thioacetate offer multiple handles for integrating this molecule into such advanced materials.

Future research directions may involve:

Redox-Responsive Polymers : The thioacetate group can be readily converted to a thiol, which can then participate in disulfide bond formation. Polymers incorporating S-(4-Cyanobutyl)thioacetate as a monomer or a side-chain could be designed to be redox-responsive, degrading or changing their conformation in the presence of reducing or oxidizing agents. rsc.org Thiol-reactive polymers containing thiosulfonate groups have been shown to be effective in creating redox-responsive hydrogels. rsc.org

Stimuli-Responsive Surfaces : The nitrile group can be used to modify surfaces through various chemical reactions. Surfaces functionalized with S-(4-Cyanobutyl)thioacetate could be designed to respond to changes in pH, temperature, or the presence of specific analytes, leading to applications in sensors and controlled-release systems.

Biomimetic Adhesives : The cyano group is a component of cyanoacrylate adhesives. nih.gov Research could explore the incorporation of S-(4-Cyanobutyl)thioacetate into novel biomimetic underwater adhesives, where the thioacetate group could provide an additional mechanism for cross-linking or surface interaction.

Table 2: Potential Stimuli and Responses of S-(4-Cyanobutyl)thioacetate-based Materials

| Functional Group | Stimulus | Potential Response | Application Area |

| Thioacetate/Thiol | Redox agents (e.g., glutathione) | Disulfide bond formation/cleavage, material degradation. rsc.org | Drug delivery, tissue engineering. |